molecular formula C10H21ClN2O2 B12109290 Methyl 2,2-dimethyl-3-(piperazin-1-yl)propanoate hydrochloride

Methyl 2,2-dimethyl-3-(piperazin-1-yl)propanoate hydrochloride

Cat. No.: B12109290
M. Wt: 236.74 g/mol
InChI Key: MUFLBICUIZXCBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Piperazinepropanoic acid, alpha,alpha-dimethyl-, methyl ester, hydrochloride (1:1) is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and bioactive molecules.

Preparation Methods

The synthesis of 1-piperazinepropanoic acid, alpha,alpha-dimethyl-, methyl ester, hydrochloride (1:1) typically involves the reaction of piperazine with alpha,alpha-dimethylpropanoic acid followed by esterification with methanol. The hydrochloride salt is then formed by reacting the ester with hydrochloric acid. Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

1-Piperazinepropanoic acid, alpha,alpha-dimethyl-, methyl ester, hydrochloride (1:1) can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Piperazinepropanoic acid, alpha,alpha-dimethyl-, methyl ester, hydrochloride (1:1) has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a precursor for the development of bioactive compounds.

    Medicine: This compound is used in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.

    Industry: It is employed in the production of various chemicals and materials due to its versatile reactivity.

Mechanism of Action

The mechanism of action of 1-piperazinepropanoic acid, alpha,alpha-dimethyl-, methyl ester, hydrochloride (1:1) involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can interact with biological macromolecules, altering their function and leading to the desired therapeutic effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

1-Piperazinepropanoic acid, alpha,alpha-dimethyl-, methyl ester, hydrochloride (1:1) can be compared with other piperazine derivatives, such as:

Properties

Molecular Formula

C10H21ClN2O2

Molecular Weight

236.74 g/mol

IUPAC Name

methyl 2,2-dimethyl-3-piperazin-1-ylpropanoate;hydrochloride

InChI

InChI=1S/C10H20N2O2.ClH/c1-10(2,9(13)14-3)8-12-6-4-11-5-7-12;/h11H,4-8H2,1-3H3;1H

InChI Key

MUFLBICUIZXCBK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CN1CCNCC1)C(=O)OC.Cl

Origin of Product

United States

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